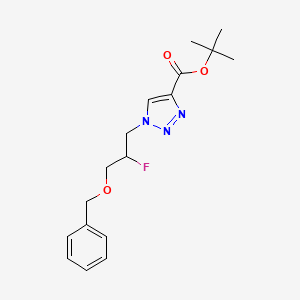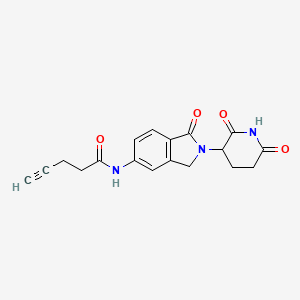
Didecyldimethylammonium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecyldimethylammonium hydrogen sulfate is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and antiseptic in various industries, including healthcare, agriculture, and water treatment. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Didecyldimethylammonium hydrogen sulfate can be synthesized through the quaternization of dimethylamine with decyl bromide, followed by the reaction with sulfuric acid. The reaction conditions typically involve:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes:
Quaternization: Dimethylamine reacts with decyl bromide to form didecyldimethylammonium bromide.
Sulfonation: The bromide compound is then treated with sulfuric acid to yield this compound.
Purification: The final product is purified through crystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Didecyldimethylammonium hydrogen sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halides such as sodium chloride or potassium iodide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduced forms of the compound, often with altered antimicrobial properties.
Substitution: Substituted quaternary ammonium compounds with different halide ions.
Wissenschaftliche Forschungsanwendungen
Didecyldimethylammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics for surgical instruments and surfaces.
Industry: Applied in water treatment, agriculture, and food processing for microbial control.
Wirkmechanismus
The antimicrobial action of didecyldimethylammonium hydrogen sulfate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the phospholipid bilayer, causing leakage of cellular contents and ultimately cell death. The molecular targets include:
Phospholipid Membranes: Disruption leads to loss of membrane integrity.
Proteins: Denaturation of essential proteins within the cell.
DNA/RNA: Interference with nucleic acid synthesis and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Didecyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Comparison
Didecyldimethylammonium hydrogen sulfate is unique due to its sulfate anion, which can enhance its solubility and antimicrobial efficacy compared to its chloride and bromide counterparts. Additionally, the sulfate form may exhibit different interaction profiles with microbial cell membranes, potentially leading to broader or more potent antimicrobial activity.
Eigenschaften
Molekularformel |
C22H49NO4S |
|---|---|
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
didecyl(dimethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C22H48N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-22H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
QKZSRLQZSFTOHR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
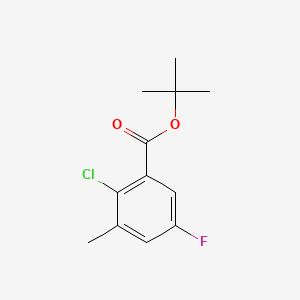
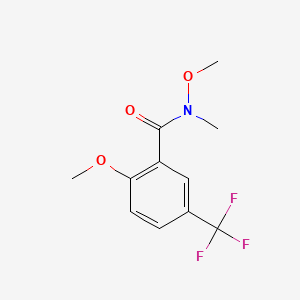
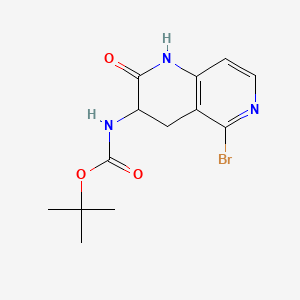
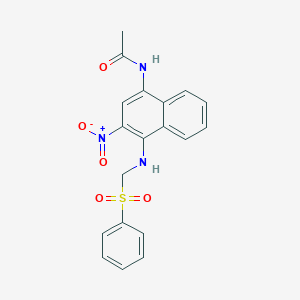
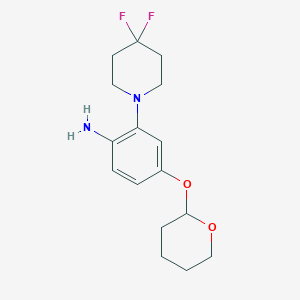

![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
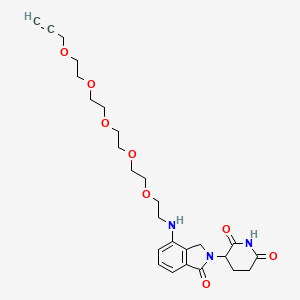

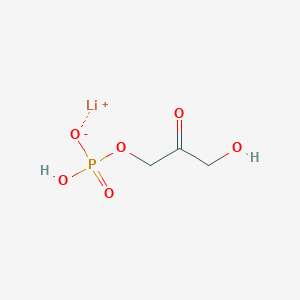
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
